![molecular formula C8H7N3O B599733 1-Acetylpyrazolo[3,4-c]pyridine CAS No. 52090-67-2](/img/structure/B599733.png)
1-Acetylpyrazolo[3,4-c]pyridine
Overview
Description
1-Acetylpyrazolo[3,4-c]pyridine (CAS: 52090-67-2) is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with an acetyl group at the 1-position. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . The acetyl group enhances its stability and modulates electronic properties, making it a versatile intermediate in medicinal and materials chemistry. The SMILES notation CC(=O)n1ncc2c1cncc2 reflects its fused bicyclic structure and acetyl substitution .
Preparation Methods
Synthetic Routes for 1-Acetylpyrazolo[3,4-c]pyridine
Diazotization and Cyclization Approach
The diazotization-cyclization method represents a foundational strategy for constructing the pyrazolo[3,4-c]pyridine core. In this approach, 2-amino-5-nitropicoline (1 ) undergoes diazotization using nitrous acid, yielding pyridinone (2 ) . Subsequent treatment with phosphorus oxychloride converts 2 to the chlorinated intermediate (3 ), which is reduced via tin(II) chloride to form the amine derivative (4 ). Acetylation of 4 with acetic anhydride produces the acetamide (5 ), a critical precursor.
The pivotal step involves treating 5 with isoamyl nitrite in the presence of potassium acetate and acetic anhydride, inducing cyclization to generate a mixture of 1- and 2-acetylpyrazolo[3,4-c]pyridines (6 ) . The acetyl groups are selectively cleaved using methanolic ammonia, enabling isolation of the parent heterocycle. This method achieves moderate yields (50–70%) but requires precise control of reaction conditions to minimize isomer formation .
Nitrosation and Rearrangement Method
An alternative route employs nitrosation of 3-acetamido-4-methylpyridines (1a–d ) using nitrosyl chloride in acetic acid. The resulting nitroso intermediates (2a–d ) undergo thermal rearrangement and cyclization in benzene, yielding 1- and 2-acetylpyrazolo[3,4-c]pyridines (6a–d ) . For example, 3-acetamido-2-methoxy-4-methylpyridine (1b ) reacts under these conditions to produce 7-methoxy-1H-pyrazolo[3,4-c]pyridine (5d ) after deacetylation, with an 82% yield .
Key parameters influencing this method include:
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Solvent choice : Benzene facilitates cyclization at reflux temperatures.
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Catalyst use : Phosphorus pentoxide enhances nitrosation efficiency.
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Temperature control : Maintaining 100°C during nitrosyl chloride addition prevents side reactions .
Optimization of Reaction Conditions
Isomer Separation and Purification
The coexistence of 1- and 2-acetyl isomers necessitates advanced separation techniques. Hydrolysis of the acetyl group with dilute hydrochloric acid, followed by crystallization from dimethylformamide, enables isolation of the 1H-pyrazolo[3,4-c]pyridine core (5 ) . Sublimation (130–140°C at 0.5 mmHg) further purifies the product, achieving >95% purity as confirmed by elemental analysis .
Solvent and Catalyst Impact
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Acetic anhydride : Serves as both solvent and acetylating agent, enhancing reaction homogeneity.
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Potassium acetate : Neutralizes HCl byproducts, preventing acid-catalyzed decomposition .
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Tin(II) chloride : Selective reduction of nitro groups preserves the pyridine ring integrity .
Structural Characterization and Analytical Data
Spectroscopic Analysis
1H-NMR (600 MHz, DMSO-d6) of this compound reveals distinct signals:
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δ 8.72 (s, 1H, H-5)
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δ 8.35 (d, J = 5.4 Hz, 1H, H-7)
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δ 7.55 (d, J = 5.4 Hz, 1H, H-6)
13C-NMR (150 MHz, DMSO-d6) confirms the acetyl moiety at δ 169.8 (C=O) and δ 22.3 (CH3) .
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) of the 1-acetyl derivative exhibits a molecular ion peak at m/z 188.0825 (calculated for C9H9N3O: 188.0824) . Elemental analysis aligns with theoretical values (C, H, N within ±0.4%) .
Comparative Analysis of Synthesis Methods
Parameter | Diazotization-Cyclization | Nitrosation-Rearrangement |
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Yield | 50–70% | 61–82% |
Isomer Purity | Requires chromatography | Sublimation/crystallization |
Reaction Time | 48–72 h | 6–12 h |
Scalability | Moderate | High |
The nitrosation-rearrangement method offers superior yields and scalability, making it preferable for industrial applications. However, the diazotization route provides flexibility for introducing diverse substituents at the 5-position .
Challenges and Limitations
Isomeric Contamination
The simultaneous formation of 1- and 2-acetyl isomers remains a major hurdle. While chromatographic separation is feasible, it increases production costs and reduces throughput .
Moisture Sensitivity
Intermediates such as 3-acetamido-4-methylpyridines are hygroscopic, necessitating anhydrous conditions during storage and handling .
Chemical Reactions Analysis
Types of Reactions
1-Acetylpyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-Acetylpyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Acetylpyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substitution Patterns
Pyrazolo[3,4-c]pyridine derivatives are compared with other pyrazolo-fused heterocycles, which differ in ring annulation and substituents. Key analogs include:
Key Observations :
- Positional isomerism (e.g., [3,4-c] vs. [3,4-b] or [4,3-c]) significantly alters electronic and steric profiles .
- Substituent effects : Chloro or methyl groups enhance lipophilicity, while acetyl groups (as in this compound) improve metabolic stability .
Pharmacological and Functional Comparisons
Receptor Affinity and Antagonist Activity
Anticonvulsant and Neurotropic Activity
- Thieno- and Pyrano-Fused Analogs: Tetracyclic thieno[2,3-c][1,2,4]triazolo[3,4-a]isoquinolin and pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridine show weak anticonvulsant activity (20–40% protection against pentylenetetrazole-induced seizures) .
Biological Activity
1-Acetylpyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer, anti-inflammatory, and neuroprotective effects. The compound belongs to the pyrazolo[3,4-c]pyridine family, known for its varied pharmacological properties.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a pyridine ring. The acetyl group at the 1-position enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibit notable anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines, including ovarian and breast cancer cells. A study indicated that certain derivatives led to moderate cytotoxicity in ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | Cytotoxicity Level |
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Compound 18 | Ovarian Cancer | Moderate |
Compound 18 | Breast Cancer | Low |
Control | Non-Cancerous Cardiac Cells | Low |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have suggested that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Table 2: Anti-Inflammatory Effects
Study | Inflammatory Marker | Effect |
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Study A | IL-6 | Decreased |
Study B | TNF-α | Decreased |
Neuroprotective Effects
Neuroprotective activities have been observed in some derivatives of this compound. These compounds may protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is believed to be mediated through various mechanisms:
- PI3K/Akt Pathway Inhibition : Some studies indicate that these compounds can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Modulation of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on prostate cancer cell lines (PC-3). The results indicated significant cell cycle arrest at the G0/G1 phase and reduced cell proliferation over time .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggested that the compound could reduce reactive oxygen species (ROS) levels significantly .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-acetylpyrazolo[3,4-c]pyridine?
The synthesis typically involves functionalization of the pyrazolo[3,4-c]pyridine core. A halogenated intermediate (e.g., 5-halo-1H-pyrazolo[3,4-c]pyridine) can be acetylated via nucleophilic substitution or transition metal-catalyzed reactions. For example, halogenation at the 5-position using POCl₃ or PCl₅ followed by acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. Yields for halogenation steps range from 60–75%, with acetylation achieving >80% efficiency under optimized conditions .
Key Reaction Steps
Step | Reagents/Conditions | Yield (%) |
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Halogenation | POCl₃, 80–100°C | 65–70 |
Acetylation | Acetyl chloride, Et₃N, DCM, RT | 80–85 |
Q. How is this compound characterized spectroscopically?
- ¹H NMR : The acetyl group appears as a singlet at δ 2.6–2.8 ppm. Pyrazole and pyridine protons resonate between δ 7.5–9.0 ppm, with splitting patterns indicating regioselectivity .
- IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms acetylation .
- Mass Spectrometry : Molecular ion peak at m/z 161.16 (C₈H₇N₃O) .
Q. What are common functionalization strategies for this compound?
The acetyl group serves as a handle for further derivatization:
- Nucleophilic substitution : Replacement of the acetyl group with amines or thiols under basic conditions.
- Cross-coupling : Suzuki-Miyaura reactions using halogenated precursors (e.g., 7-chloro-3-iodo derivatives) with aryl boronic acids .
Advanced Research Questions
Q. How does the acetyl group influence biological activity in kinase inhibition studies?
The acetyl moiety enhances solubility and modulates binding affinity in kinase active sites. For example, in FGFR kinase inhibitors, acetylated pyrazolo derivatives show improved selectivity due to steric and electronic interactions with hydrophobic pockets . Computational docking studies suggest the acetyl oxygen forms hydrogen bonds with conserved lysine residues (e.g., Lys508 in FGFR1), critical for ATP-competitive binding .
Q. What challenges arise in optimizing regioselectivity during synthesis?
Competing reactivity at N1 vs. C3 positions can lead to byproducts. For example, acetylation may occur at the pyrazole nitrogen (N1) instead of the pyridine ring. Mitigation strategies include:
- Temperature control : Lower temperatures (0–5°C) favor C3 acetylation .
- Protecting groups : Temporary protection of N1 with tert-butoxycarbonyl (Boc) groups ensures selective functionalization .
Q. How should researchers address stability issues during storage?
this compound is sensitive to light and moisture. Storage recommendations:
- Conditions : 2–8°C under inert gas (argon or nitrogen) in amber vials .
- Degradation signs : Discoloration (yellow to brown) indicates hydrolysis of the acetyl group; monitor via HPLC (retention time shift) .
Q. How can contradictory bioactivity data be resolved?
Discrepancies in kinase inhibition profiles (e.g., FGFR vs. BTK selectivity) may stem from assay conditions or substituent effects. Systematic approaches include:
Properties
IUPAC Name |
1-pyrazolo[3,4-c]pyridin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHLCXBKJVESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CN=C2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665893 | |
Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-67-2 | |
Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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